

ARV-393: A Technical Guide to a Novel BCL6-Targeting PROTAC Degradator

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Compound of Interest

Compound Name: ARV-393

Cat. No.: B12365025

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Introduction

ARV-393 is an investigational, orally bioavailable small molecule classified as a PROteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein.^[1] Developed by Arvinas Inc., **ARV-393** represents a novel therapeutic approach for hematologic malignancies, particularly non-Hodgkin's lymphoma (NHL), where BCL6 is a key oncogenic driver.^{[1][2]} This document provides a comprehensive technical overview of **ARV-393**, including its mechanism of action, preclinical data, and ongoing clinical development.

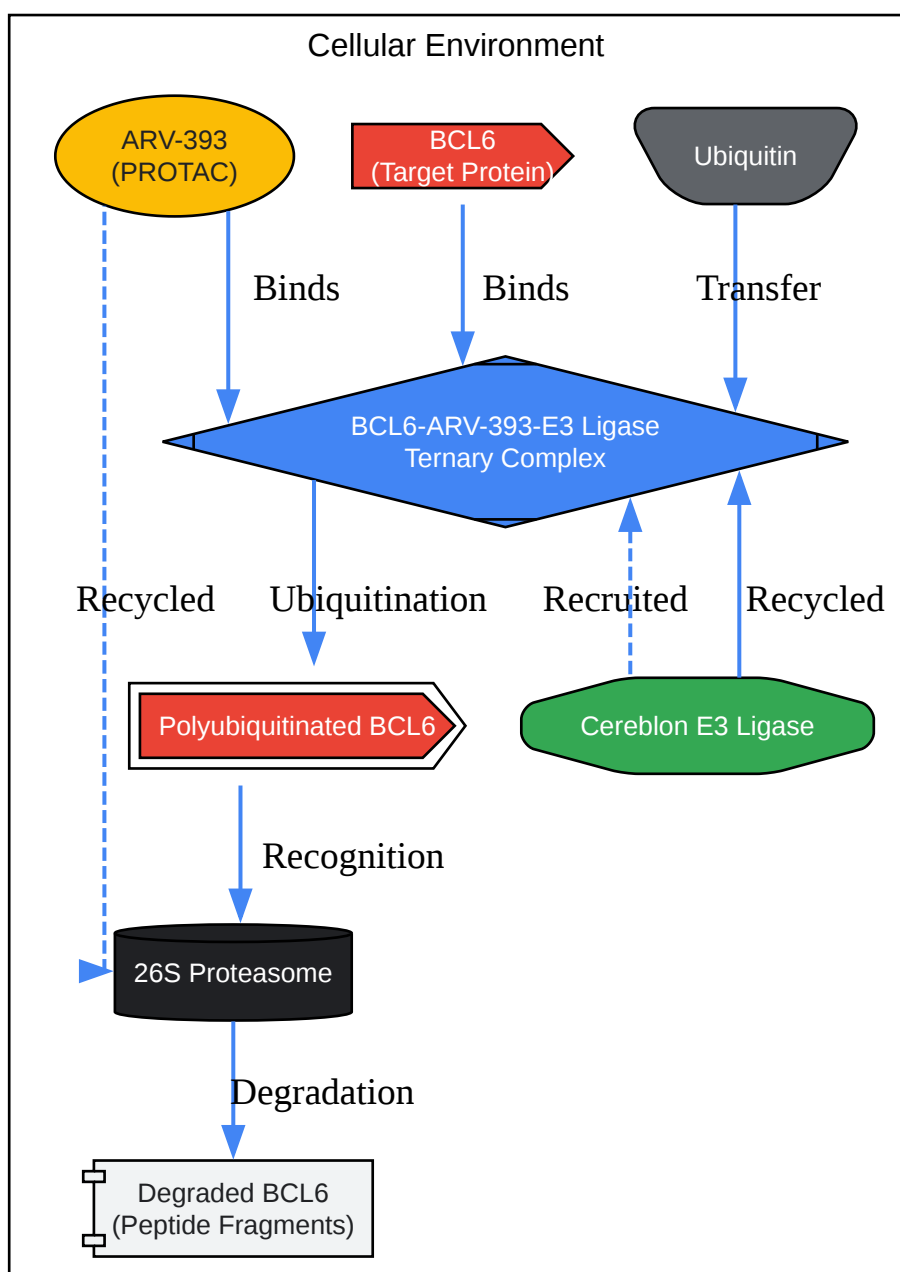
Core Mechanism of Action: Targeted Protein Degradation

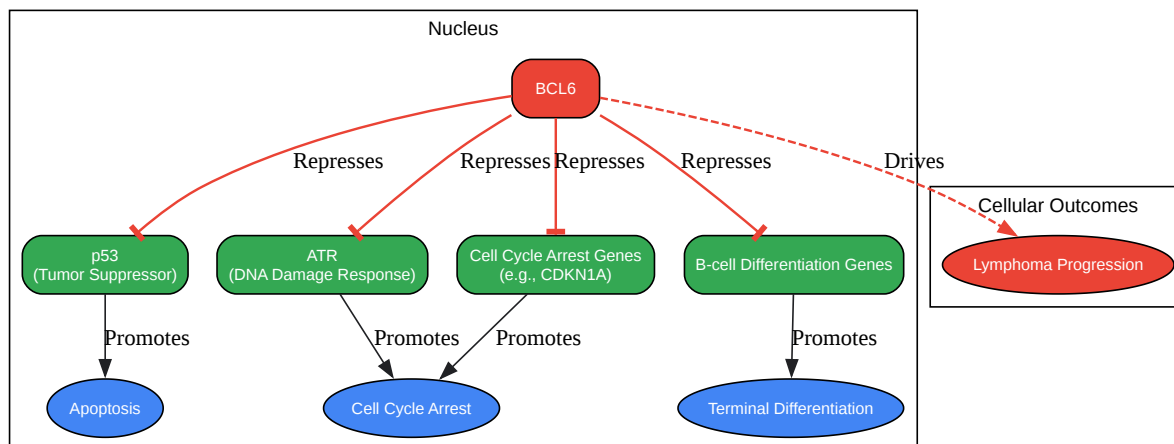
ARV-393 operates through the PROTAC mechanism, a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins.^[3] As a heterobifunctional molecule, **ARV-393** consists of three key components: a ligand that binds to the BCL6 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.^{[2][4]}

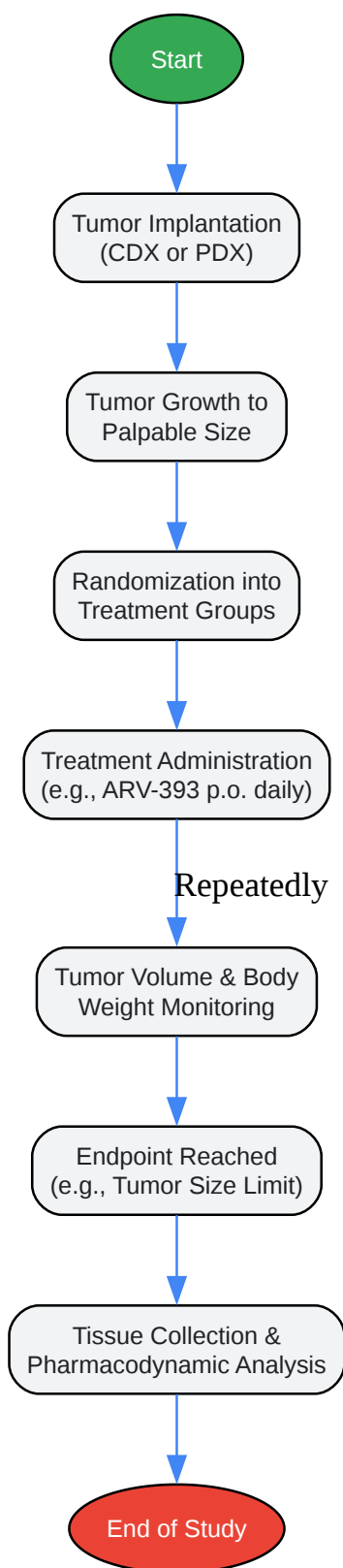
The mechanism of action unfolds as follows:

- Ternary Complex Formation: **ARV-393** simultaneously binds to both the BCL6 protein and the CRBN E3 ligase, forming a ternary complex.[\[5\]](#)
- Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the BCL6 protein.
- Proteasomal Degradation: The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome.[\[5\]](#)
- Catalytic Cycle: After degradation of the target protein, **ARV-393** is released and can engage another BCL6 protein, enabling a catalytic cycle of degradation.[\[5\]](#)

This approach of targeted protein degradation offers potential advantages over traditional inhibition, including the ability to target proteins previously considered "undruggable" and the potential for a more profound and durable biological effect.







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